Mefuparib PARP1/2 Inhibitory Potency and Isoform Selectivity Profile
Mefuparib inhibits PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively, and displays >406-fold selectivity over other major nuclear PARP family members including PARP3, TNKS1, TNKS2, and PARP6 [1]. This selectivity profile is relevant when selecting PARP inhibitors for mechanistic studies where off-target PARP family member engagement may confound results .
| Evidence Dimension | PARP1 and PARP2 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | PARP1 IC50 = 3.2 nM; PARP2 IC50 = 1.9 nM; >406-fold selectivity over PARP3, TNKS1, TNKS2, PARP6 |
| Comparator Or Baseline | First-generation PARP inhibitors (olaparib, niraparib, rucaparib) exhibit narrower selectivity windows with measurable activity against multiple off-target PARP isoforms. |
| Quantified Difference | >406-fold selectivity over off-target PARP isoforms |
| Conditions | In vitro enzymatic inhibition assays using recombinant PARP proteins |
Why This Matters
High isoform selectivity reduces the likelihood of confounding off-target effects in cellular and in vivo mechanistic studies, enabling cleaner interpretation of PARP1/2-specific pharmacology.
- [1] He JX, Wang M, Huan XJ, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017;8(3):4156-4168. View Source
